

Methyl 4-*Iodo*-3-methylbenzoate: A Key Intermediate in Modern Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *Methyl 4-Iodo-3-methylbenzoate*

Cat. No.: B140374

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Abstract

This technical guide provides an in-depth exploration of **Methyl 4-Iodo-3-methylbenzoate**, a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). We will delve into its chemical characteristics, provide detailed and validated protocols for its synthesis, and explore its application in constructing molecular scaffolds for targeted therapies, particularly in the realm of kinase inhibitors. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Iodinated Intermediates

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Aryl iodides, such as **Methyl 4-Iodo-3-methylbenzoate**, serve as exceptionally versatile building blocks due to the unique reactivity of the carbon-iodine bond. This bond is readily activated by transition metal catalysts, most notably palladium, enabling a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are the cornerstones of contemporary medicinal chemistry, allowing for the modular assembly of intricate molecular frameworks from simpler precursors.

Methyl 4-iodo-3-methylbenzoate, with its strategically placed iodo, methyl, and methyl ester functionalities, offers medicinal chemists a trifecta of synthetic handles. The iodo group provides a reactive site for cross-coupling, the methyl group can influence steric and electronic properties, and the ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a crucial point for pharmacophore elaboration. This inherent versatility makes it a sought-after intermediate in the synthesis of targeted therapies, including a variety of kinase inhibitors.

Physicochemical & Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe handling, proper storage, and effective use in chemical reactions.

Property	Value	Source(s)
IUPAC Name	methyl 4-iodo-3-methylbenzoate	[1]
CAS Number	5471-81-8	[1]
Molecular Formula	C ₉ H ₉ IO ₂	[1]
Molecular Weight	276.07 g/mol	[1]
Appearance	Yellow to red to light brown solid	[2]
Melting Point	59-63°C	[2][3]
Boiling Point	299°C at 760 mmHg	[3]
Density	~1.7 g/cm ³	[3]
Solubility	Slightly soluble in methanol.	[4]

Safety & Handling:

Methyl 4-iodo-3-methylbenzoate is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3]

- Hazard Statements: Causes skin and serious eye irritation.[1] May be toxic if swallowed, in contact with skin, or if inhaled.[1]
- Precautionary Measures:
 - Wear protective gloves, clothing, and eye/face protection.[5]
 - Wash hands and any exposed skin thoroughly after handling.[2]
 - Avoid breathing dust/fume/gas/mist/vapors/spray.
 - Store in a cool, dry, well-ventilated place.[5] Keep container tightly closed.
 - In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] For skin contact, wash off with soap and plenty of water.[2] If inhaled, move to fresh air.[5] If swallowed, seek immediate medical attention.[5]

Synthesis of Methyl 4-Iodo-3-methylbenzoate: A Two-Step Protocol

The synthesis of **Methyl 4-Iodo-3-methylbenzoate** is most effectively achieved through a two-step process: the iodination of 3-methylbenzoic acid followed by Fischer esterification.

Step 1: Synthesis of 4-Iodo-3-methylbenzoic Acid

The regioselective iodination of 3-methylbenzoic acid is a critical first step. A common and effective method involves the diazotization of an aminobenzoic acid precursor, followed by a Sandmeyer-type reaction with potassium iodide.

Protocol: Iodination via Diazotization

- Starting Material: 4-Amino-3-methylbenzoic acid.
- Diazotization:
 - Suspend 4-amino-3-methylbenzoic acid in a mixture of water and concentrated sulfuric acid.

- Cool the suspension to 0-5°C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a clear solution.
- Iodination:
 - In a separate flask, dissolve potassium iodide (KI) in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas) will be observed.
 - Allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up and Isolation:
 - The crude 4-iodo-3-methylbenzoic acid will precipitate out of the solution.
 - Collect the solid by vacuum filtration and wash with cold water.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified acid.[\[6\]](#)

Step 2: Fischer Esterification

With the iodinated carboxylic acid in hand, the final step is a classic Fischer esterification to yield the desired methyl ester.[\[7\]](#)

Protocol: Fischer Esterification

- Reaction Setup:
 - In a round-bottom flask, dissolve the synthesized 4-iodo-3-methylbenzoic acid in an excess of methanol. The excess methanol serves as both the solvent and a reactant, driving the equilibrium towards the product side.
 - Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).[\[7\]](#)

- Reaction Execution:
 - Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).[\[7\]](#)
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Neutralize the excess acid with a saturated solution of sodium bicarbonate.
 - Reduce the volume of methanol under reduced pressure.
 - Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent in vacuo to yield the crude **Methyl 4-iodo-3-methylbenzoate**.
 - Purify the product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity intermediate.



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Caption: Synthesis workflow for **Methyl 4-Iodo-3-methylbenzoate**.

Application in Pharmaceutical Synthesis: The Suzuki-Miyaura Coupling

Methyl 4-Iodo-3-methylbenzoate is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of numerous APIs. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a prime example of its application.^[8] This reaction is instrumental in constructing the biaryl scaffolds found in many kinase inhibitors.^[9]

While a specific commercialized API synthesized directly from **Methyl 4-Iodo-3-methylbenzoate** is not prominently documented in publicly available literature, its isomeric counterpart, Methyl 3-Iodo-4-methylbenzoate, is a known intermediate in the synthesis of the tyrosine kinase inhibitor Ponatinib. This strongly supports the utility of **Methyl 4-Iodo-3-methylbenzoate** in similar synthetic strategies for kinase inhibitors such as those targeting Discoidin Domain Receptor 1 (DDR1).^{[10][11]}

Representative Protocol: Suzuki-Miyaura Coupling for a Biaryl Kinase Inhibitor Scaffold

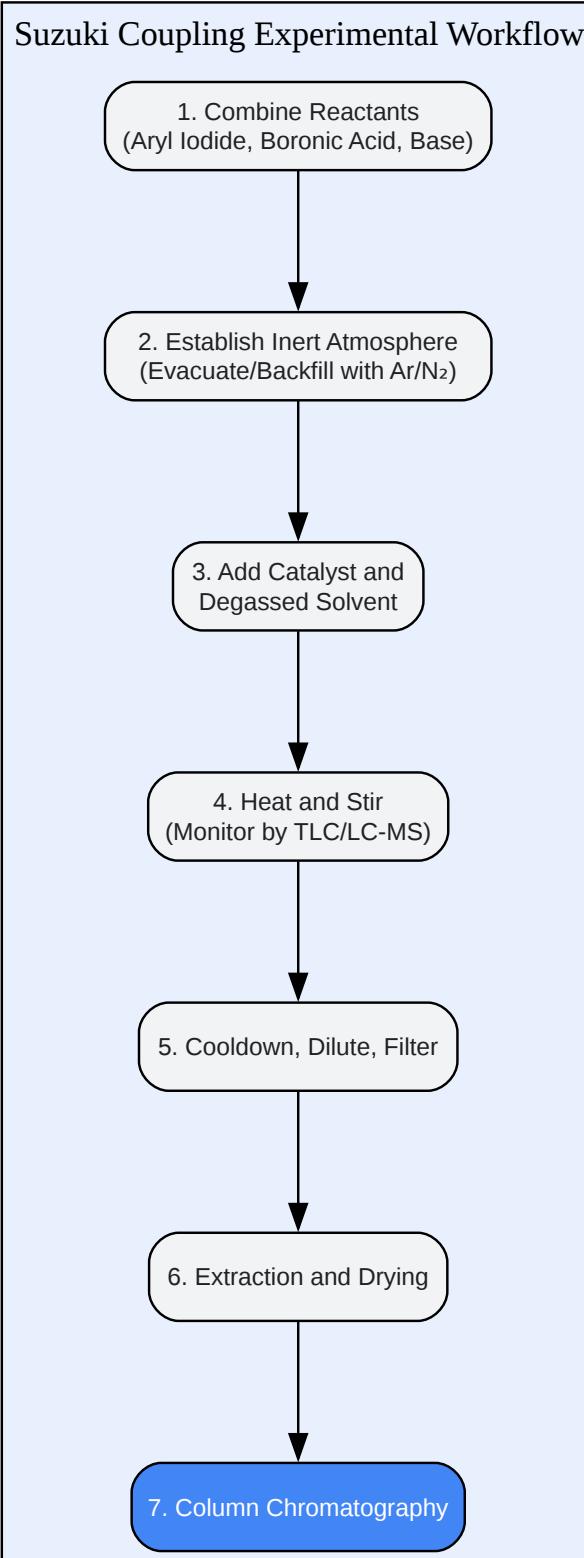
This protocol details a representative Suzuki-Miyaura coupling of **Methyl 4-Iodo-3-methylbenzoate** with a heteroarylboronic acid, a common step in the synthesis of kinase inhibitors.

Materials:

- **Methyl 4-Iodo-3-methylbenzoate**
- Aryl or Heteroarylboronic Acid (e.g., Pyridine-3-boronic acid)
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium Carbonate or Sodium Carbonate)
- Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dimethoxyethane (DME) and water)

Procedure:

- Reaction Setup:
 - To a dry Schlenk flask or round-bottom flask, add **Methyl 4-Iodo-3-methylbenzoate** (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
 - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium(0) catalyst is oxygen-sensitive.
- Addition of Catalyst and Solvent:
 - Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
 - Add the degassed solvent via cannula or syringe.
- Reaction Execution:
 - Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
 - Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification:
 - Upon completion, cool the reaction to room temperature.
 - Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
 - Wash the filtrate with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting crude biaryl product by column chromatography on silica gel.



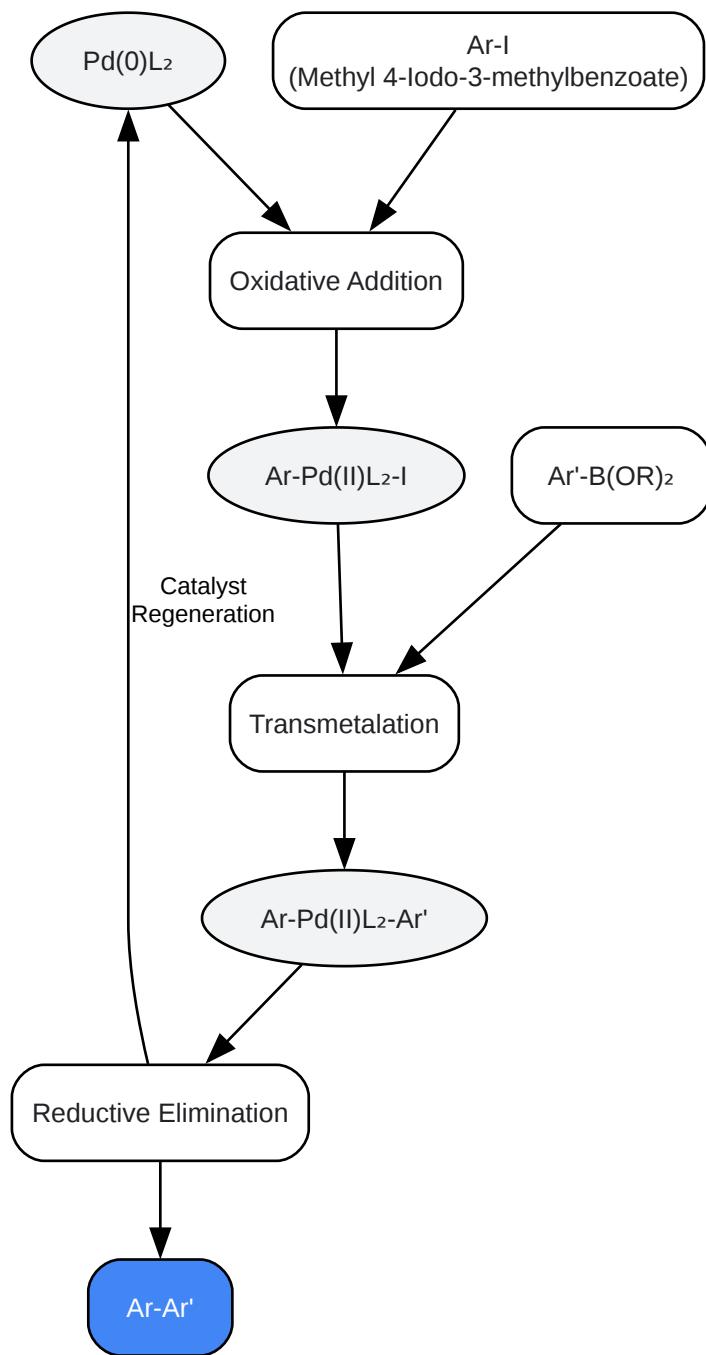
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Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[\[8\]](#)

- Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of **Methyl 4-iodo-3-methylbenzoate** to form a Palladium(II) complex.
- Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the Palladium(0) catalyst.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

Methyl 4-iodo-3-methylbenzoate stands as a testament to the power of well-designed intermediates in modern pharmaceutical development. Its strategic functionalization allows for its seamless integration into robust and scalable synthetic routes towards high-value

therapeutic agents. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively and safely utilize this versatile building block in their synthetic endeavors, ultimately accelerating the discovery of novel medicines.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231757, **Methyl 4-Iodo-3-methylbenzoate**.
- Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2',4',6'-trimethoxy- phenyl)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13614033, Methyl 3-iodo-4-methylbenzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
- Yoshimori, A., Asawa, Y., Kawasaki, E., Tasaka, T., Matsuda, S., Sekikawa, T., ... & Kanai, C. (2021). Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models. *ChemMedChem*, 16(6), 955-958.
- University of the Fraser Valley. (n.d.). Preparation of Methyl Benzoate.
- PubMed. (2021). Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models.
- MDPI. (2020). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. *Molecules*, 25(21), 5178.
- ResearchGate. (n.d.). Synthesized compounds evaluated as DDR1 inhibitors.
- Google Patents. (n.d.). TW202128641A - Synthesis of tyrosine kinase inhibitors.
- MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. *Molecules*, 20(8), 14093-14137.
- MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. *Molecules*, 26(16), 4983.
- PMC. (2021). Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation.
- PubMed Central. (n.d.). Recent developments in receptor tyrosine kinase inhibitors: A promising mainstay in targeted cancer therapy.
- ResearchGate. (2013). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Retrieved from [Link] trifluoromethanesulfonyloxycoumarin

- PubMed. (1989). Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds.

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Sources

- 1. Methyl 4-Iodo-3-methylbenzoate | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 4-Iodo-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PubMed [pubmed.ncbi.nlm.nih.gov]
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